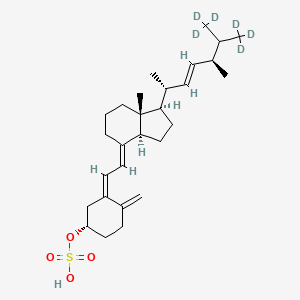
Vitamin D2-d6 (sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitamin D2-d6 (sulfate) is a deuterated form of ergocalciferol sulfate, a synthetic analog of vitamin D2 This compound is often used in scientific research due to its stability and the presence of deuterium atoms, which make it suitable for mass spectrometry studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D2-d6 (sulfate) typically involves the deuteration of ergocalciferol followed by sulfation The deuteration process replaces hydrogen atoms with deuterium, which can be achieved through various chemical reactions involving deuterated reagents
Industrial Production Methods: Industrial production of Vitamin D2-d6 (sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Vitamin D2-d6 (sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of Vitamin D2-d6 (sulfate), which are often studied for their biological activity and stability.
Scientific Research Applications
Vitamin D2-d6 (sulfate) has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of vitamin D metabolites.
Biology: Studied for its role in calcium and phosphorus metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in bone health, immune modulation, and cardiovascular health.
Industry: Utilized in the development of fortified foods and supplements to ensure adequate vitamin D levels in populations.
Mechanism of Action
Vitamin D2-d6 (sulfate) exerts its effects through the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding to the receptor, it modulates the transcription of genes involved in calcium and phosphorus homeostasis, immune response, and cell proliferation. The deuterated form allows for precise tracking and quantification in metabolic studies, providing insights into the compound’s pharmacokinetics and dynamics.
Comparison with Similar Compounds
Vitamin D2 (ergocalciferol): The non-deuterated form, commonly used in dietary supplements.
Vitamin D3 (cholecalciferol): Another form of vitamin D, synthesized in the skin upon exposure to sunlight.
25-Hydroxyvitamin D2: A metabolite of vitamin D2, used as a marker for vitamin D status.
Uniqueness: Vitamin D2-d6 (sulfate) is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for detailed metabolic studies using mass spectrometry. This allows for more accurate and reliable data in research applications compared to non-deuterated forms.
Properties
Molecular Formula |
C28H44O4S |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5R)-7,7,7-trideuterio-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate |
InChI |
InChI=1S/C28H44O4S/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(14-11-21(24)4)32-33(29,30)31/h9-10,12-13,19-20,22,25-27H,4,7-8,11,14-18H2,1-3,5-6H3,(H,29,30,31)/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i1D3,2D3 |
InChI Key |
JCNSXPADDANKHU-MPZUWEMMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















